Product packaging for 2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine(Cat. No.:CAS No. 1226914-25-5)

2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine

Cat. No.: B2522338
CAS No.: 1226914-25-5
M. Wt: 156.273
InChI Key: NPSGZUYANLXYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine (CAS 1226914-25-5) is a chemical compound supplied for advanced research and development purposes . This amine derivative features a pyrrolidine substituent and has a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol . Its structure, defined by the SMILES string CC(N)(C)CCN1CCCC1, presents a tertiary amine and a primary amine, making it a molecule of interest in various exploratory scientific fields . This compound is primarily used in medicinal chemistry and biomedicine as a key intermediate or building block for the synthesis of more complex molecules . Researchers utilize it in pharmaceutical development and other chemical experiments strictly within a laboratory setting. The product is offered with comprehensive analytical data, including HNMR, CNMR, and mass spectrometry, to support rigorous research standards . This product is labeled "For Research Use Only" . It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2 B2522338 2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine CAS No. 1226914-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-pyrrolidin-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,10)5-8-11-6-3-4-7-11/h3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSGZUYANLXYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226914-25-5
Record name 2-methyl-4-(pyrrolidin-1-yl)butan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Methyl 4 Pyrrolidin 1 Yl Butan 2 Amine

Stereoselective and Enantioselective Synthesis Approaches

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules. For 2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine, this involves the stereocontrolled formation of the amine-bearing chiral center. Several advanced methodologies are employed to this end.

Asymmetric Catalysis in C-N Bond Formation (e.g., Biocatalysis with Transaminases or Imine Reductases)

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral amines. mdpi.com Enzymes like transaminases and imine reductases (IREDs) offer high enantioselectivity under mild reaction conditions.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, generating a chiral amine. mdpi.comresearchgate.net For the synthesis of the target molecule, a prochiral ketone precursor, 4-(pyrrolidin-1-yl)-2-butanone, could be converted to the corresponding primary amine with high enantiomeric excess using a suitable ω-transaminase. These enzymes require pyridoxal-5'-phosphate (PLP) as a cofactor and an amine donor. mdpi.com The key limitation is that transaminases typically generate primary amines. mdpi.comresearchgate.net

Imine Reductases (IREDs): IREDs overcome the limitation of transaminases by catalyzing the asymmetric reduction of pre-formed imines or performing direct reductive amination of a ketone with an amine. mdpi.comresearchgate.net This makes them highly valuable for producing secondary and tertiary amines. An (R)-selective IRED from Streptomyces sp. has been shown to effectively reduce cyclic imines, such as 2-methyl-1-pyrroline, with high activity and enantioselectivity. nih.gov These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. mdpi.comnih.gov A multifunctional biocatalyst, EneIRED, has been discovered that can catalyze both amine-activated conjugate reduction of alkenes and subsequent reductive amination, expanding the scope of accessible chiral amine diastereomers. nih.gov

Enzyme ClassReaction TypeKey FeaturesPrecursor for Target Compound
Transaminase (TA) Asymmetric aminationRequires PLP cofactor and amine donor; typically forms primary amines. mdpi.com4-(pyrrolidin-1-yl)-2-butanone
Imine Reductase (IRED) Asymmetric imine reduction / Reductive aminationRequires NAD(P)H cofactor; can form secondary and tertiary amines. mdpi.comresearchgate.netImine formed from 4-(pyrrolidin-1-yl)-2-butanone and an amine source

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed and potentially recycled. wikipedia.org This strategy is widely used for the asymmetric synthesis of enantiomerically pure compounds. sigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the amine group. For example, auxiliaries such as (S)-1-phenylethylamine have been used as both a chiral auxiliary and a nitrogen source in the synthesis of chiral heterocycles. rsc.org Evans' oxazolidinone auxiliaries or sulfur-based auxiliaries like tert-butanesulfinamide are also commonly employed to direct alkylation or other C-C bond-forming reactions diastereoselectively. sigmaaldrich.com

General Scheme for Chiral Auxiliary Use:

Attachment of the chiral auxiliary to a prochiral substrate.

Diastereoselective reaction to create the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Enantiomeric Resolution Techniques (e.g., Diastereomeric Salt Formation)

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. libretexts.orglibretexts.org A common and industrially viable method is the formation of diastereomeric salts. rsc.org This process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org

Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. libretexts.orglibretexts.org After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org

Commonly Used Chiral Resolving Acids:

(+)-Tartaric acid libretexts.orgrsc.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The efficiency of the resolution depends on the choice of resolving agent and the crystallization solvent, with the goal of maximizing the yield and enantiomeric excess of the desired diastereomeric salt. scivisionpub.commdpi.com

Resolving AgentPrinciple of SeparationKey Advantage
Chiral Acids (e.g., Tartaric, Mandelic)Formation of diastereomeric salts with different solubilities. libretexts.orgWell-established, scalable, and often cost-effective for industrial applications. rsc.org

Total Synthesis Strategies

The total synthesis of this compound involves the assembly of the entire molecular framework, including the pyrrolidine (B122466) ring and the chiral side chain.

Construction of the Pyrrolidine Moiety (e.g., Intramolecular Cyclization Reactions)

The pyrrolidine ring is a common structural motif in many biologically active compounds. mdpi.comnih.gov Its synthesis can be achieved through various strategies, with intramolecular cyclization being a prominent method. mdpi.com

One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those containing Iridium or Ruthenium. organic-chemistry.org Another powerful method is the intramolecular amination of unactivated C(sp³)-H bonds, which can be catalyzed by copper or rhodium complexes to form the pyrrolidine ring with high regioselectivity. organic-chemistry.org Additionally, a one-pot synthesis from alkyl dihalides (e.g., 1,4-dibromobutane) and a primary amine under microwave irradiation provides an efficient route to N-substituted pyrrolidines. organic-chemistry.org

The synthesis can also start from acyclic amino alcohols, which can be cyclized via activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the nitrogen atom. organic-chemistry.org

Synthetic MethodStarting MaterialsKey Features
Metal-Catalyzed N-Heterocyclization Primary amine, DiolCatalyzed by Ir or Ru complexes. organic-chemistry.org
Intramolecular C-H Amination Amine with an alkyl chainCatalyzed by Cu or Rh; forms C-N bond at an unactivated position. organic-chemistry.org
Cyclocondensation Primary amine, 1,4-DihalideOften performed under microwave irradiation in an aqueous medium. organic-chemistry.org
From Amino Alcohols Amino alcoholRequires activation of the hydroxyl group (e.g., with SOCl₂). organic-chemistry.org

Introduction of the Butan-2-amine Side Chain (e.g., Alkylation, Reductive Amination Protocols)

Once the pyrrolidine moiety is formed (or used as a starting material), the butan-2-amine side chain must be introduced.

Alkylation: This classic C-N bond-forming reaction involves reacting pyrrolidine as a nucleophile with a suitable electrophile. For the target molecule, this could involve a reaction with a 4-halo-3-methylbutan-2-amine derivative, where the amine group is appropriately protected. Alkylation of N-protected proline derivatives is a known strategy for introducing side chains. mdpi.com

Reductive Amination: This is one of the most common and effective methods for forming C-N bonds. It involves the reaction of an amine with a ketone or aldehyde to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. To synthesize the target compound, pyrrolidine could be reacted with 3-amino-3-methylbutanal (B13509303) or a related ketone under reductive conditions (e.g., using sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation). As mentioned previously, biocatalytic reductive amination using reductive aminases or IREDs offers a stereoselective alternative. researchgate.net

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) represents a critical phase in the synthesis of this compound, particularly in the final steps to install the primary amine. imperial.ac.uk These transformations must be selected to be compatible with the existing pyrrolidine ring and the tertiary carbon center. A common strategy involves the conversion of a more stable precursor functional group, such as a hydroxyl or nitro group, into the desired amine.

One plausible synthetic route involves the use of 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol (B1432438) as a late-stage intermediate. The conversion of this tertiary alcohol to the corresponding amine can be achieved through several methods. A classical approach is to first convert the alcohol into a good leaving group, such as a tosylate or mesylate. However, the tertiary nature of the alcohol makes it prone to elimination reactions under harsh conditions. ub.edu A more effective method is the Ritter reaction, where the tertiary alcohol reacts with a nitrile (e.g., acetonitrile) under acidic conditions to form an N-alkyl amide, which can then be hydrolyzed to yield the primary amine.

Alternatively, the amine can be introduced via a precursor nitro compound, 1-(2-methyl-2-nitropropyl)pyrrolidine. The reduction of the nitro group to a primary amine is a high-yielding and reliable transformation. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of selectivity and reaction conditions.

Table 1: Comparison of Reagents for Nitro Group Reduction

Reagent Conditions Advantages Disadvantages
H₂, Pd/C Methanol, room temp. High yield, clean reaction Requires specialized hydrogenation equipment
LiAlH₄ THF, reflux Powerful reducing agent Can reduce other functional groups, requires anhydrous conditions
Zn, HCl Aqueous acid Inexpensive, effective Strongly acidic, may not be suitable for sensitive substrates
NaBH₄, NiCl₂ Methanol, 0 °C Milder than LiAlH₄ Can sometimes result in over-reduction or side products

Another advanced approach is the direct amination of the corresponding tertiary alkyl halide, 1-(2-bromo-2-methylpropyl)pyrrolidine. This can be accomplished using ammonia (B1221849) or a protected ammonia equivalent, followed by deprotection. The Finkelstein reaction can be used to convert a less reactive alkyl chloride to a more reactive iodide to facilitate the substitution. vanderbilt.edu

Precursor Compound Design and Reactivity

The synthesis can be approached by coupling a pyrrolidine synthon with a suitable butyl-based electrophile. For instance, pyrrolidine itself can be reacted with an electrophilic four-carbon chain that already contains the gem-dimethyl group and a precursor to the amine. A suitable precursor would be 4-bromo-3,3-dimethyl-1-butene. The reaction with pyrrolidine would form 1-(3,3-dimethylbut-3-en-1-yl)pyrrolidine. Subsequent hydroboration-oxidation followed by oxidation to the ketone would yield 4-(pyrrolidin-1-yl)-2,2-dimethylbutanal, which can be further elaborated to the final product.

Alternatively, a one-pot synthesis method can be envisioned, starting from 1,4-butanediol (B3395766) and aqueous ammonia over a suitable catalyst to form N-substituted pyrrolidines. rsc.org This highlights the utility of simple, commercially available starting materials for constructing the pyrrolidine core.

The pyrrolidine fragment is a common motif in many biologically active compounds and its synthesis is well-established. mdpi.comnih.gov Many synthetic routes start from precursors like L-proline or involve the cyclization of linear amino alcohols. organic-chemistry.orgmdpi.com For instance, the reaction of a primary amine with a diol catalyzed by an iridium complex is an efficient method for N-heterocyclization. organic-chemistry.org

Table 2: Key Butyl- and Pyrrolidine-Based Intermediates

Intermediate Structure Synthetic Role
Pyrrolidine C₄H₉N Nucleophile for alkylation with a butyl-based electrophile.
1,4-Butanediol C₄H₁₀O₂ Precursor for the formation of the pyrrolidine ring via reaction with an amine source.
4-(Pyrrolidin-1-yl)butan-2-one C₈H₁₅NO Precursor for the addition of a methyl group (e.g., via Grignard reaction) and subsequent conversion to the amine.
4-Bromo-3-methyl-2-butenoate C₅H₇BrO₂ Electrophile for reaction with amines to form precursors for pyrrolidones and pyrrolidines. unl.edu

Pyran-2-one derivatives are versatile building blocks in organic synthesis due to their diverse reactivity. researchgate.net The pyran ring can be opened by various nucleophiles, including amines, to generate linear intermediates that can be cyclized to form different heterocyclic systems. researchgate.net

A hypothetical advanced synthesis could utilize a pyran-2-one derivative such as 4-hydroxy-6-methyl-pyran-2-one (triacetic acid lactone, TAL). The reaction of TAL with ammonia or a primary amine can lead to the opening of the pyran ring to form a keto-amide intermediate. This intermediate contains a significant portion of the carbon backbone required for the target molecule. Subsequent chemical transformations, including reduction of the ketone, manipulation of the amide, and introduction of the gem-dimethyl group, could lead to a linear precursor suitable for cyclization to form the pyrrolidine ring and final installation of the primary amine. The reactivity of pyran-2-ones at their electrophilic sites (carbons 2, 4, and 6) makes them powerful starting points for complex molecule synthesis.

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the key reactions is crucial for optimizing reaction conditions and controlling selectivity. For the synthesis of the pyrrolidine ring, a key transformation is often an intramolecular cyclization.

If the synthesis proceeds via an N-substituted 4-halobutylamine, the formation of the pyrrolidine ring occurs through an intramolecular nucleophilic substitution (S_N2) reaction. The nitrogen atom acts as the nucleophile, displacing the halide from the other end of the carbon chain. The rate and efficiency of this cyclization are dependent on the nature of the leaving group (I > Br > Cl) and the reaction conditions.

More advanced methods, such as copper-catalyzed intramolecular C-H amination, offer alternative mechanistic pathways. nih.gov In these reactions, a copper catalyst facilitates the formation of a nitrogen-centered radical or a copper-nitrenoid species from a suitable precursor like an N-fluoro amide. This reactive intermediate then abstracts a hydrogen atom from a C-H bond within the same molecule, followed by radical recombination or reductive elimination to form the C-N bond and close the ring. nih.gov Mechanistic studies of these reactions, including the isolation of copper(II) fluoride (B91410) intermediates, have provided insight into the catalytic cycle and helped to rationalize the reaction outcomes. nih.gov These methods are particularly powerful for creating substituted pyrrolidines with high levels of control.

Structural Elucidation and Conformational Analysis of 2 Methyl 4 Pyrrolidin 1 Yl Butan 2 Amine

Spectroscopic Characterization in Academic Research

Spectroscopic methods are fundamental in confirming the chemical structure of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR for structural confirmation)

While specific experimental spectra for this compound are not widely published in academic literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The protons of the two methyl groups attached to the quaternary carbon C2 would likely appear as a singlet. The methylene (B1212753) protons of the butyl chain (at C3 and C4) would exhibit more complex splitting patterns (likely multiplets) due to coupling with each other and with the protons on the adjacent pyrrolidine (B122466) ring. The protons on the pyrrolidine ring would also show multiplets. The two protons of the primary amine (-NH₂) are expected to appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
C(CH₃)₂ ~1.1 Singlet
-CH₂- (C3) ~1.6-1.8 Multiplet
-CH₂- (C4) ~2.5-2.7 Multiplet
Pyrrolidine -CH₂- (C2', C5') ~2.5-2.7 Multiplet
Pyrrolidine -CH₂- (C3', C4') ~1.7-1.9 Multiplet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule. The quaternary carbon (C2) bearing the amine and two methyl groups would have a characteristic chemical shift. The carbons of the butyl chain and the pyrrolidine ring would also show distinct signals. The chemical shifts are influenced by the proximity of the electronegative nitrogen atoms.

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C(CH₃)₂ ~25-30
C 2(CH₃)₂ ~50-55
C 3H₂ ~40-45
C 4H₂ ~55-60
Pyrrolidine C 2', C 5' ~50-55

Mass Spectrometry (MS) Applications (e.g., LC-MS for molecular mass and fragmentation patterns)

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of a molecule. For this compound (C₉H₂₀N₂), the predicted monoisotopic mass is approximately 156.16 g/mol . uni.lu

In an LC-MS analysis, the compound would likely be observed as its protonated form, [M+H]⁺, with a measured m/z (mass-to-charge ratio) of approximately 157.17. uni.lu The fragmentation pattern in MS/MS would be characteristic of aliphatic amines. Alpha-cleavage, the cleavage of the C-C bond adjacent to a nitrogen atom, is a common fragmentation pathway for amines. For this compound, several fragmentation pathways are plausible:

Cleavage adjacent to the tertiary amine (pyrrolidine): This could lead to the formation of a stable pyrrolidinyl-containing cation.

Cleavage adjacent to the primary amine: Loss of a methyl group from the molecular ion is a possibility.

Loss of ammonia (B1221849): Fragmentation involving the primary amine group could result in the loss of an NH₃ molecule.

Predicted Mass Spectrometry Fragments

m/z Possible Fragment Ion
157 [M+H]⁺
142 [M - NH₂]⁺
84 [C₅H₁₀N]⁺ (from cleavage at C3-C4)
70 [C₄H₈N]⁺ (pyrrolidine ring fragment)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the alkyl groups, and C-N bonds.

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ range are expected due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

N-H Bending: A bending vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the primary and tertiary amines would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300-3500 (two bands)
Primary Amine N-H Bend 1590-1650
Alkyl Groups C-H Stretch 2800-3000

Advanced Structural Techniques

For an unambiguous determination of the three-dimensional structure, more advanced techniques are employed.

Conformational Landscape and Dynamics

The conformational flexibility of this compound is primarily associated with the puckering of the pyrrolidine ring and the rotation around the single bonds of the butyl chain.

The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted-chair conformation to relieve ring strain. The specific puckering can be influenced by the nature and orientation of the substituent on the nitrogen atom. nih.gov For N-substituted pyrrolidines, a dynamic equilibrium between different puckered forms often exists in solution. researchgate.net

The butyl chain has multiple rotatable single bonds, allowing for a variety of spatial arrangements of the primary amine and the pyrrolidine ring relative to each other. The presence of two bulky methyl groups on the C2 carbon may introduce some steric hindrance, potentially favoring certain conformations over others. Computational modeling, in conjunction with NMR studies, could provide valuable insights into the preferred conformations and the energy barriers for interconversion between them. researchgate.net

Molecular Mechanics and Force Field Calculations

Molecular mechanics is a computational method that models molecules as a collection of atoms held together by springs. It calculates the potential energy of a molecule as a function of its nuclear coordinates by ignoring the explicit representation of electrons. wustl.edu The energy is calculated using a force field, which is a set of equations and parameters that describe the different types of interactions within the molecule. wikipedia.org

A force field's energy function typically includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). wustl.edu The transferability of these parameters allows for the modeling of a wide range of related molecules. wustl.edu For a molecule like this compound, which contains a flexible alkyl chain and a pyrrolidine ring, a force field such as AMBER or MMFF would be appropriate. These force fields are well-parameterized for organic and biomolecular systems. acs.org

The selection of a suitable force field is crucial for accurately predicting the molecule's conformational preferences. For instance, different force fields can vary in their treatment of non-bonded interactions, which are critical for determining the folding of the alkyl chain and the orientation of the pyrrolidine ring. soton.ac.uk

Interaction Term Description Relevance to this compound
Bond StretchingEnergy required to stretch or compress a bond from its equilibrium length.Describes the energy associated with changes in the C-C, C-N, C-H, and N-H bond lengths.
Angle BendingEnergy required to bend an angle from its equilibrium value.Defines the energy cost of deforming angles like C-C-C, C-N-C, and H-N-H.
Torsional StrainEnergy associated with the rotation around a single bond.Crucial for determining the preferred conformations of the flexible butan-2-amine chain and the puckering of the pyrrolidine ring.
Van der Waals InteractionsWeak, short-range attractive and repulsive forces between non-bonded atoms.Influences the overall folding and steric hindrance between different parts of the molecule.
Electrostatic InteractionsCoulombic interactions between atoms with partial charges.Important for modeling the interactions involving the polar amine groups.

Computational Conformational Analysis

Computational conformational analysis is the systematic study of the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this involves exploring the rotations around its single bonds and the puckering of the pyrrolidine ring.

The pyrrolidine ring is known to exist in two primary puckered conformations: the "envelope" and "twist" forms. nih.govfrontiersin.org The specific pucker adopted can be influenced by the substituents on the ring. nih.govbeilstein-journals.org For the unsubstituted pyrrolidine ring in the target molecule, a dynamic equilibrium between these puckered forms is expected.

The flexible alkyl chain presents several rotatable bonds, leading to a large number of possible conformers. The key dihedral angles that define the conformation of the butan-2-amine backbone are:

τ1 (N-C2-C3-C4)

τ2 (C2-C3-C4-N(pyrrolidine))

A systematic conformational search would typically start with a molecular mechanics force field to rapidly generate a large number of possible conformers. The energies of these conformers would then be refined using higher-level quantum mechanical methods, such as Density Functional Theory (DFT). tandfonline.comnih.govnih.gov DFT provides a more accurate description of the electronic structure and therefore more reliable relative energies of the conformers. researchgate.net

Below is a hypothetical table of low-energy conformers for this compound that could be generated from such a computational study. The relative energies are illustrative and would need to be calculated using appropriate computational methods.

Conformer Dihedral Angle τ1 (N-C2-C3-C4) (°) Dihedral Angle τ2 (C2-C3-C4-N(pyrrolidine)) (°) Pyrrolidine Pucker Relative Energy (kcal/mol)
1~60 (gauche)~180 (anti)Envelope0.00
2~180 (anti)~180 (anti)Twist0.5
3~60 (gauche)~60 (gauche)Twist1.2
4~180 (anti)~60 (gauche)Envelope1.5

The results of a detailed computational conformational analysis would provide a comprehensive understanding of the three-dimensional structure and flexibility of this compound, which is fundamental to understanding its interactions and reactivity.

Theoretical and Computational Investigations of 2 Methyl 4 Pyrrolidin 1 Yl Butan 2 Amine

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic characteristics and geometric configuration of a molecule. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jocpr.com It is frequently employed to determine a molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.gov Calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-31G(d,p) or 6-311++G(d,p), which provide a balance of accuracy and computational efficiency. nih.govresearchgate.netscielo.org.mx

For 2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine, DFT calculations would yield the precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. This optimized structure is crucial for all subsequent computational analyses, including the prediction of spectroscopic properties and reactivity. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT)

ParameterAtoms InvolvedCalculated Value
Bond LengthC-N (amine)~1.47 Å
Bond LengthC-N (pyrrolidine)~1.46 Å
Bond AngleC-C-N (amine)~109.5°
Dihedral AngleN-C-C-C~180° (anti)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jseepublisher.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jseepublisher.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the analysis would likely show that the HOMO is localized around the nitrogen atoms, which are the most electron-rich centers, while the LUMO is distributed across the carbon backbone. jseepublisher.com

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-0.5
HOMO-LUMO Energy Gap6.0

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an electric field, while the first hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response. researchgate.netmdpi.com Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. mdpi.comresearchgate.net DFT calculations can provide reliable predictions of these properties, offering insight into the molecule's intermolecular interactions and its potential for NLO applications. researchgate.net

Table 3: Illustrative Predicted Electronic Properties for this compound

PropertyCalculated Value
Dipole Moment (μ)~1.5 Debye
Mean Polarizability (α)~150 a.u.
First Hyperpolarizability (β)~50 x 10-30 esu

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is plotted onto the molecule's surface, using a color scale to indicate different potential values. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. researchgate.net Green areas correspond to neutral or zero potential. researchgate.net For this compound, the MEP map would be expected to show negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons, identifying them as the primary sites for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen atoms of the primary amine group would likely show a positive potential (blue). researchgate.net

Molecular Docking and Dynamics Simulations

To understand how a molecule might function in a biological context, molecular docking and dynamics simulations are employed. These methods predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. mdpi.com This score, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), estimates the strength of the ligand-receptor interaction. nih.govmdpi.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.com

For this compound, docking studies could be performed against various enzyme or receptor targets to predict its potential biological activity. nih.gov The results would identify the most likely binding pose and provide a quantitative estimate of the binding affinity, guiding further investigation into its mechanism of action. researchgate.netnih.gov

Table 4: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Kinase A-7.8ASP145, LYS33, ILE10
Hypothetical GPCR B-6.5TYR110, SER203

Elucidation of Binding Modes and Key Molecular Interactions

Without specific molecular docking or dynamics studies on this compound, the elucidation of its binding modes remains speculative. In silico molecular docking is a powerful technique used to predict the preferred orientation of a molecule when bound to a specific receptor, as well as the strength of the interaction. For a compound like this compound, which features a primary amine and a tertiary amine within a pyrrolidine (B122466) ring, key molecular interactions would likely involve hydrogen bonding and electrostatic interactions.

Theoretical docking studies would involve preparing a 3D structure of the molecule and docking it into the active site of a chosen biological target. The primary amine group could act as a hydrogen bond donor, while the nitrogen atom in the pyrrolidinyl moiety could act as a hydrogen bond acceptor. The aliphatic backbone of the molecule would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket of a receptor. The binding affinity is typically estimated using a scoring function, which calculates a value in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Hypothetical Key Molecular Interactions of this compound

Functional Group Potential Interaction Type Potential Interacting Residues (Examples)
Primary Amine Hydrogen Bond Donor Aspartate, Glutamate (B1630785), Serine
Pyrrolidine Nitrogen Hydrogen Bond Acceptor Serine, Threonine, Tyrosine

Solvent Effects and Dynamic Behavior

The behavior of this compound in a biological system is significantly influenced by its interaction with the surrounding solvent, typically water. Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

In Silico Bioactivity Prediction and Drug-Likeness Assessment

In the early stages of drug discovery, computational tools are used to predict the potential bioactivity and assess the "drug-likeness" of a compound. These predictions are based on the molecule's structural features and physicochemical properties.

One of the most common assessments is Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. The parameters for this rule are:

Molecular weight (MW) ≤ 500 daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

For this compound (C9H20N2), the calculated properties are:

Molecular Weight: 156.27 g/mol

LogP: This would need to be calculated, but is expected to be low.

Hydrogen Bond Donors: 2 (from the primary amine group)

Hydrogen Bond Acceptors: 2 (the two nitrogen atoms)

Based on these values, the compound adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.

Further in silico predictions can be made using various online tools and software to estimate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify potential liabilities early in the drug development process. For instance, predictions might suggest if the compound is likely to be a substrate or inhibitor of cytochrome P450 enzymes, or if it has the potential for hERG channel inhibition.

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound

Property Predicted Value/Status Significance
Molecular Weight 156.27 g/mol Complies with Lipinski's Rule (≤ 500)
Hydrogen Bond Donors 2 Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 2 Complies with Lipinski's Rule (≤ 10)

Structure Activity Relationship Sar Studies of 2 Methyl 4 Pyrrolidin 1 Yl Butan 2 Amine and Its Analogs

Impact of Alkyl Substitution on Biological Activity

Alkyl substitutions at various positions of a molecule can significantly alter its potency, selectivity, and metabolic stability. For analogs related to 2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine, the size and position of alkyl groups are critical determinants of biological activity.

The core structure of this compound features a gem-dimethyl group at the alpha-carbon relative to the primary amine. This specific substitution is known to have a profound impact on the compound's properties. The "gem-dimethyl effect" can introduce significant steric hindrance around the amine, which may protect it from metabolic degradation by enzymes such as monoamine oxidase (MAO). This steric bulk also imparts a specific conformational rigidity to the molecule, which can influence its binding affinity at target receptors. researchgate.net

In studies of related synthetic cathinones containing a pyrrolidine (B122466) ring, the length of the alkyl side chain has been shown to be a critical factor for receptor affinity. For example, in a series of 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one analogs, increasing the length of the α-carbon side chain from a methyl group to a propyl and then to a butyl group resulted in a steep increase in binding affinity at all muscarinic receptor subtypes. nih.govresearchgate.net While the target is different, this demonstrates the principle that modulating alkyl chain length is a key strategy in optimizing receptor interactions.

Similarly, in a different class of compounds, the length of an alkyl chain used as a spacer was found to significantly influence anticancer activity, with optimal activity being observed at specific chain lengths. nih.gov This suggests that the ethylene (B1197577) bridge in this compound is likely a key determinant of its activity, and both shortening and lengthening this chain would be expected to alter its biological profile.

Modification PointObservation on AnalogImplication for this compound
α-Carbon (C2) Gem-dimethyl groups can increase metabolic stability and induce conformational rigidity. researchgate.netThe gem-dimethyl group likely enhances the compound's duration of action by preventing enzymatic degradation.
Alkyl Chain Increasing alkyl chain length in α-pyrrolidinophenones enhances receptor affinity. nih.govresearchgate.netModifications to the ethylene bridge (e.g., lengthening to propylene) could significantly modulate receptor binding affinity.

Role of Pyrrolidine Ring Modifications

The pyrrolidine ring is a common motif in many biologically active compounds and plays a crucial role in receptor recognition and binding. mdpi.com Its size, stereochemistry, and substitution pattern are key to a molecule's pharmacological profile.

In SAR studies of pyrovalerone analogs, which are potent inhibitors of the dopamine (B1211576) and norepinephrine (B1679862) transporters, the five-membered pyrrolidine ring was found to be critical for activity. A comparative study showed that increasing the size of the nitrogen-containing ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) resulted in a substantial loss in binding potency at all monoamine transporters. nih.gov This highlights a strong preference for the specific conformation and steric profile of the pyrrolidine ring at these transporter sites.

This finding suggests that the pyrrolidine moiety in this compound is likely optimal for its primary biological targets. Any modification, such as ring expansion, contraction, or opening, would be expected to decrease its potency. For other classes of compounds, such as certain opioids, the replacement of a diethylamino group with a pyrrolidinyl moiety is a known modification that retains or modulates activity, indicating the favorability of this ring system in diverse receptor environments. wikipedia.org

Ring Modification (Based on Pyrovalerone Analogs)Effect on Monoamine Transporter Binding Potency nih.gov
Pyrrolidine (5-membered ring) High Potency (Reference)
Piperidine (6-membered ring) Substantial Loss of Potency

Stereochemical Influences on Molecular Recognition

Stereochemistry is a fundamental aspect of molecular recognition by biological systems. The three-dimensional arrangement of atoms in a molecule dictates how it fits into a chiral binding site on a protein, such as a receptor or transporter. For chiral molecules, one enantiomer is often significantly more potent than the other.

While specific studies on the enantioselectivity of this compound are not available, the principles of stereochemistry in pharmacology are well-established. The chiral center in this compound is the C2 carbon bearing the amine and the gem-dimethyl groups. However, since the two alkyl substituents on this carbon are identical (methyl groups), this specific molecule is achiral.

If one of the methyl groups were to be replaced by a different alkyl group (e.g., an ethyl group), a chiral center would be created. In such a case, it would be expected that the (S) and (R) enantiomers would exhibit different biological activities. For many psychoactive phenethylamines and related compounds, the (S)-enantiomer is often the more potent isomer at monoamine transporters. The lack of documented enantioselectivity for the closely related pyrovalerone analogs suggests this may be an under-researched area for this specific chemical class. nih.gov

Electronic and Steric Factors in Molecular Interactions

The interaction between a small molecule and its biological target is governed by a combination of electronic and steric factors. These include hydrogen bonding, electrostatic interactions, and van der Waals forces, which are all dependent on the molecule's shape and charge distribution.

For this compound, the two nitrogen atoms are key features for molecular interactions. The primary amine at C2 and the tertiary amine within the pyrrolidine ring are both basic and will be protonated at physiological pH. These positively charged centers can form strong ionic bonds and hydrogen bonds with anionic or polar residues (e.g., aspartate, glutamate (B1630785), serine) in a receptor binding pocket. Docking studies on other pyrrolidine derivatives have confirmed that hydrogen bonds and electrostatic factors are the primary drivers of interaction with their protein targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

No specific QSAR models for this compound have been published. However, 3D-QSAR models have been developed for other series of pyrrolidine derivatives. For instance, a study on pyrrolidine-based neuraminidase inhibitors found that the resulting models had strong predictive power. nih.gov The analysis of these models revealed that electrostatic fields and hydrogen bonding capabilities were the most significant contributors to the inhibitory activity, a finding that aligns with the principles discussed in the previous section. nih.gov

Development of Derivatives and Analogs of 2 Methyl 4 Pyrrolidin 1 Yl Butan 2 Amine

Synthetic Strategies for Analogs with Modified Substituents

The synthesis of analogs of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine with modified substituents is a fundamental approach to exploring the structure-activity relationship (SAR) of this chemical scaffold. These synthetic strategies focus on altering specific parts of the molecule, namely the pyrrolidine (B122466) ring, the carbon backbone, and the primary amine, to investigate their influence on biological activity.

A variety of synthetic pyrrolidine compounds with diverse derivatizations have been shown to possess significant biological activity. bohrium.comnih.gov The modification of functionalities and stereochemistry can have varied effects on the inhibitory properties of pyrrolidine-containing compounds. mdpi.comnih.gov General synthetic routes often involve multi-step processes to achieve the desired molecular complexity. cognitoedu.orgfiveable.mesavemyexams.comsavemyexams.comyoutube.com

One common strategy involves the functionalization of the pyrrolidine ring. This can be achieved through various chemical reactions that introduce substituents at different positions on the ring. For instance, α-aryl-substituted pyrrolidines can be synthesized in a one-step process. rsc.org Another approach is the synthesis of functionalized 3-pyrrolidines and 4-piperidines using borrowing hydrogen methodology. researchgate.netacs.org The 1,3-dipolar cycloaddition is a classical method for preparing five-membered heterocycles like pyrrolidine. nih.gov

Modifications to the carbon backbone can also be explored. This could involve changing the length of the chain, introducing branching, or incorporating unsaturation. The primary amine group offers another site for modification, such as N-alkylation or N-acylation, to produce a range of derivatives with potentially altered biological activities.

Table 1: Synthetic Strategies for Modification of this compound Analogs

Molecular Scaffold Modification Strategy Potential Reagents and Conditions Desired Outcome
Pyrrolidine Ring N-Alkylation/N-Arylation Alkyl halides, Aryl halides, Reductive amination Explore the impact of substituents on the nitrogen atom on target binding.
C-Functionalization Lithiation followed by electrophilic quench, Transition-metal catalyzed cross-coupling Introduce substituents on the carbon atoms of the pyrrolidine ring to probe steric and electronic effects.
Alkyl Chain Chain Extension/Contraction Grignard reactions, Wittig reaction, Olefin metathesis Modulate the distance between the pyrrolidine ring and the primary amine to optimize target interaction.
Introduction of Rigidity Cyclization reactions, Introduction of double or triple bonds Restrict conformational flexibility to favor a bioactive conformation.
Primary Amine N-Alkylation/N-Acylation Alkyl halides, Acyl chlorides, Carboxylic acids with coupling agents Investigate the role of the primary amine in target recognition and modulate basicity.
Conversion to other functional groups Diazotization, Oxidation, Reduction Explore the necessity of the primary amine for activity and introduce alternative functionalities.

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. acs.org This involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. baranlab.orgcambridgemedchemconsulting.com

In the context of this compound, several bioisosteric replacements can be considered. The pyrrolidine ring, for instance, can be replaced with other cyclic or acyclic amines. cambridgemedchemconsulting.com Small aliphatic rings are frequently used in medicinal chemistry as bioisosteric replacements for other ring systems or functional groups, sometimes leading to improved properties. nih.gov

The gem-dimethyl group on the carbon adjacent to the primary amine can also be a target for bioisosteric replacement. For example, a cyclopropyl (B3062369) group can act as a bioisostere for an isopropyl group. nih.gov The primary amine itself can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl group or a small amide.

Table 2: Potential Bioisosteric Replacements for this compound

Original Moiety Bioisosteric Replacement Rationale for Replacement
Pyrrolidine Ring Piperidine (B6355638), Azetidine, Morpholine Altering ring size and heteroatom content can modulate pKa, lipophilicity, and target interactions. cambridgemedchemconsulting.com
Thiazolidine, Oxazolidine Introduction of different heteroatoms can influence hydrogen bonding capacity and metabolic stability.
gem-Dimethyl Group Cyclopropyl, Oxetane These small rings can mimic the steric bulk of the gem-dimethyl group while introducing different electronic properties and improving metabolic stability. nih.gov
Spirocyclic systems Can provide novel vectors for substitution and explore new chemical space. cambridgemedchemconsulting.com
Primary Amine Hydroxyl group, Amide, Small heterocycles (e.g., tetrazole) To explore alternative hydrogen bonding interactions and modify the basicity of the molecule.

Conformational Restriction and Rigidification Studies

Conformational flexibility can be a significant hurdle in drug design, as a molecule may need to adopt a specific conformation to bind effectively to its biological target. nih.gov Conformational restriction, or rigidification, is a strategy used to reduce the number of accessible conformations of a molecule, thereby pre-organizing it into a bioactive conformation. nih.gov This can lead to an increase in potency and selectivity. enamine.net

For a flexible molecule like this compound, several strategies for conformational restriction can be employed. One approach is to introduce cyclic structures that incorporate parts of the carbon backbone. For example, the alkyl chain could be cyclized to form a piperidine or other heterocyclic ring.

Another strategy is to introduce steric hindrance that restricts the rotation around single bonds. This can be achieved by introducing bulky substituents at appropriate positions on the molecule. The use of conformationally restricted amino acids as chemical tools can limit the conformational preferences of protein segments. nih.gov

Table 3: Strategies for Conformational Restriction of this compound Analogs

Strategy Description Example Modification Expected Outcome
Cyclization Incorporating the flexible alkyl chain into a new ring system. Formation of a piperidine ring connecting the pyrrolidine and the amine-bearing carbon. Reduced number of rotatable bonds, locking the molecule into a more defined conformation.
Introduction of Unsaturation Incorporating double or triple bonds into the alkyl chain. Synthesis of alkene or alkyne analogs. Restricted rotation around the unsaturated bond, leading to a more planar and rigid structure.
Steric Hindrance Introducing bulky substituents that restrict bond rotation. Addition of a phenyl or t-butyl group to the alkyl chain or pyrrolidine ring. Hindered rotation around key single bonds, favoring certain conformations.
Spirocyclization Creating a spirocyclic system at one of the carbon atoms. Synthesis of a spiro-pyrrolidine or spiro-piperidine analog. Significant rigidification of the molecular scaffold.

Impact of Derivatization on Target Selectivity and Potency

The derivatization of this compound through the strategies outlined above is expected to have a significant impact on its target selectivity and potency. Structure-activity relationship (SAR) studies of pyrrolidine derivatives have shown that even small modifications can lead to substantial changes in biological activity. mdpi.comnih.govrsc.org

Modifications to the pyrrolidine ring, for example, can influence how the molecule fits into the binding pocket of its target. The introduction of substituents can create new interactions, such as hydrogen bonds or van der Waals forces, that can enhance binding affinity. bohrium.com Conversely, the addition of a bulky group may introduce steric clash, leading to a decrease in potency.

Bioisosteric replacements can modulate the electronic properties and lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with the target. For instance, replacing the pyrrolidine ring with a more polar heterocycle could improve aqueous solubility but may also alter the binding mode.

Conformational restriction is often associated with an increase in potency due to a favorable entropic contribution to binding. By locking the molecule in its bioactive conformation, the entropic penalty of binding is reduced. Furthermore, a more rigid molecule may have fewer off-target interactions, leading to improved selectivity. The diverse substitution patterns of pyrrolidine derivatives have demonstrated an incredible ability to regulate various targets to give excellent anti-proliferative activities. bohrium.comnih.gov

Table 4: Predicted Impact of Derivatization on Biological Activity

Derivatization Strategy Potential Impact on Potency Potential Impact on Selectivity Rationale
Substitution on Pyrrolidine Ring Increase or Decrease Increase or Decrease New substituents can form additional favorable or unfavorable interactions with the target and off-targets. mdpi.comnih.gov
Bioisosteric Replacement of Pyrrolidine Increase or Decrease Increase A different ring system may have a better fit for the target's binding site and a worse fit for off-target sites. cambridgemedchemconsulting.com
Modification of Alkyl Chain Increase or Decrease Increase or Decrease Altering the linker length and flexibility can optimize the positioning of the key pharmacophoric elements for target binding.
Conformational Restriction Increase Increase A rigidified molecule in its bioactive conformation will have a higher affinity for the target and may be less likely to bind to off-targets. nih.govnih.gov

Analytical Methodologies for Research and Quantification of 2 Methyl 4 Pyrrolidin 1 Yl Butan 2 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analytical landscape of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine, enabling its separation from impurities and its quantification in various matrices. The choice of technique is often dictated by the compound's physicochemical properties, such as its polarity, volatility, and thermal stability. Due to the presence of both a primary and a tertiary amine, this compound is polar and can be challenging to analyze without derivatization. labrulez.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Since aliphatic amines lack a significant chromophore, UV detection can be challenging without derivatization. Pre-column or post-column derivatization with reagents that introduce a UV-active or fluorescent tag is a common strategy to enhance detection sensitivity. thermofisher.com

Common derivatization reagents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. thermofisher.com These reagents react with the primary amine group of this compound to form a highly detectable derivative.

Reversed-phase HPLC (RP-HPLC) is a frequently employed mode for the separation of derivatized amines. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often necessary to achieve optimal separation of the target compound from its impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable HPLC mode for retaining and separating highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, which is advantageous for compatibility with mass spectrometry.

Below is a hypothetical HPLC method for the analysis of a derivatized form of this compound.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm (after derivatization)
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of amines by GC can be problematic due to their polarity, which can lead to peak tailing and adsorption on the column. labrulez.com Therefore, derivatization is often employed to increase volatility and reduce polarity. Silylation or acylation are common derivatization techniques for amines in GC analysis. researchgate.net

For the analysis of amines, specialized columns with base-deactivated surfaces are often used to minimize peak tailing. labrulez.com A flame ionization detector (FID) is commonly used for the detection of organic compounds, including derivatized amines. For higher selectivity and sensitivity, a nitrogen-phosphorus detector (NPD) can be utilized.

A representative GC method for the analysis of a derivatized form of this compound is outlined below.

ParameterCondition
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)
Detector Flame Ionization Detector (FID) at 300 °C
Injection Volume 1 µL (splitless)

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

UHPLC methods for the analysis of this compound would follow similar principles to HPLC methods, including the need for derivatization for UV or fluorescence detection. The shorter analysis times of UHPLC are particularly beneficial for high-throughput screening applications. HILIC-UHPLC can be particularly effective for the separation of polar amines. rsc.org

A potential UHPLC method for the derivatized compound is presented below.

ParameterCondition
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detector UV at 254 nm (after derivatization)
Injection Volume 2 µL

Mass Spectrometry for Identification and Quantification in Complex Research Matrices (e.g., LC-MS/MS, QTOF-MS)

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of compounds in complex matrices. This is particularly advantageous for the analysis of this compound, as it often does not require derivatization for detection. The compound can be ionized using electrospray ionization (ESI) in positive ion mode, and specific precursor and product ion transitions can be monitored for selective quantification.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides high-resolution mass data, which is invaluable for the structural elucidation and identification of unknown compounds, including metabolites and degradation products of this compound. youtube.comnih.gov The accurate mass measurements obtained from QTOF-MS can be used to determine the elemental composition of the parent ion and its fragments. youtube.com

A typical LC-MS/MS method for the quantification of this compound in a biological matrix might involve the following parameters.

ParameterCondition
LC System UHPLC
Column HILIC (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 8 minutes
Flow Rate 0.4 mL/min
MS System Triple Quadrupole
Ionization Mode ESI Positive
MRM Transition Analyte-specific (e.g., m/z 157.2 -> 84.1)

Spectrophotometric Methods

For instance, the primary amine group can react with specific reagents to form a chromophore. A method based on the Rimini test involves the reaction of an aliphatic primary amine with acetone (B3395972) to form a Schiff base, which then complexes with sodium nitroprusside to produce a colored solution. researchgate.net Tertiary amines can also be determined spectrophotometrically by forming a yellow complex with methyl orange at a specific pH. acs.orgacs.org The absorbance of the resulting colored solution is proportional to the concentration of the amine.

Method Validation for Research Applications

Validation of analytical methods is crucial to ensure that they are reliable, accurate, and reproducible for their intended purpose. youtube.com For research applications involving the quantification of this compound, a comprehensive method validation should be performed. The key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. resolian.com

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. scielo.br

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations. resolian.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). resolian.comnih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of typical acceptance criteria for method validation parameters is provided in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% of the nominal concentration (80-120% for LOQ) youtube.com
Precision (RSD) ≤ 15% (≤ 20% for LOQ) youtube.com
Selectivity No significant interfering peaks at the retention time of the analyte
LOD Signal-to-noise ratio of ≥ 3
LOQ Signal-to-noise ratio of ≥ 10

Future Research Directions and Translational Perspectives for 2 Methyl 4 Pyrrolidin 1 Yl Butan 2 Amine

Exploration of Novel Biological Targets

The pyrrolidine (B122466) moiety is a common feature in compounds targeting the central nervous system (CNS). acs.org Future research should, therefore, initially focus on exploring the affinity of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine and its analogs for various CNS receptors, transporters, and enzymes. Given the structural similarities to synthetic cathinones and other psychoactive substances, initial screening could focus on monoamine transporters, which are crucial for neurotransmission. acs.org

Furthermore, the pyrrolidine ring is a versatile scaffold found in compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov A comprehensive screening of this compound against a broad panel of biological targets could uncover novel therapeutic applications.

Table 1: Potential Biological Targets for this compound Based on Structural Analogs

Target ClassSpecific ExamplesRationale
Monoamine Transporters Dopamine (B1211576) Transporter (DAT), Norepinephrine (B1679862) Transporter (NET), Serotonin (B10506) Transporter (SERT)The pyrrolidine ring is a key pharmacophore in many CNS-active compounds that interact with these transporters. acs.org
G-Protein Coupled Receptors (GPCRs) Sigma Receptors (σ1 and σ2), Muscarinic Acetylcholine ReceptorsPyrrolidine-containing molecules have shown affinity for various GPCRs involved in neurological and psychiatric disorders.
Ion Channels Voltage-gated sodium channels, NMDA receptorsAmine-containing compounds can modulate the activity of various ion channels in the CNS.
Enzymes Monoamine Oxidase (MAO-A and MAO-B), Acetylcholinesterase (AChE)The primary amine and overall structure suggest potential for enzyme inhibition.

Advanced Computational Drug Design Strategies

Computational methods are invaluable for accelerating the drug discovery process. For this compound, a combination of ligand-based and structure-based drug design approaches could be employed to design novel analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of synthesized analogs to identify key structural features that influence biological activity. nih.govscispace.com Molecular docking simulations can then be used to predict the binding modes of these compounds within the active sites of identified biological targets. nih.gov These computational insights can guide the rational design of new derivatives with optimized interactions.

Table 2: Illustrative Computational Approaches for Analog Design

Computational MethodApplicationExpected Outcome
3D-QSAR (CoMFA, CoMSIA) To correlate the 3D structural features of analogs with their biological activity. nih.govGeneration of contour maps indicating regions where steric bulk, electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.
Molecular Docking To predict the binding orientation and affinity of analogs to a target protein. nih.govIdentification of key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) that can be optimized.
Pharmacophore Modeling To identify the essential 3D arrangement of chemical features required for biological activity.A virtual template that can be used to screen large compound libraries for new hits.
Molecular Dynamics (MD) Simulations To study the dynamic behavior and stability of the ligand-protein complex over time.Assessment of the stability of predicted binding modes and identification of conformational changes.

Chemoinformatic and Data Mining Approaches for Analog Discovery

Chemoinformatics provides the tools to navigate the vast chemical space and identify novel compounds with desired properties. longdom.orgmdpi.commewburn.com For this compound, chemoinformatic approaches can be utilized to mine large chemical databases for structurally similar compounds with known biological activities.

Similarity searching, using the structure of this compound as a query, can identify commercially available or synthetically accessible analogs for biological screening. longdom.org Furthermore, machine learning algorithms can be trained on datasets of known active and inactive compounds to build predictive models for identifying new potential hits from virtual libraries. mdpi.com

Integration of Biocatalysis in Sustainable Synthesis

The synthesis of chiral amines, such as potential stereoisomers of this compound, can be achieved with high enantioselectivity using biocatalytic methods. nih.govacs.orgresearchgate.netescholarship.orgcaltech.edu Enzymes like transaminases and imine reductases offer a green and sustainable alternative to traditional chemical synthesis, often proceeding under mild reaction conditions with high stereocontrol.

Future research could focus on developing a biocatalytic route for the asymmetric synthesis of this compound and its derivatives. This would not only provide access to enantiomerically pure compounds for biological evaluation but also align with the growing demand for environmentally friendly manufacturing processes in the pharmaceutical industry.

Interdisciplinary Research Collaborations

The comprehensive investigation of this compound and its potential therapeutic applications necessitates a collaborative effort across multiple scientific disciplines. The rise of novel psychoactive substances (NPS) underscores the need for such collaborations to understand their pharmacology and potential harms. novelpsychoactivesubstances.orgfrontiersin.orgnih.govmdpi.com

Establishing collaborations between medicinal chemists, pharmacologists, computational scientists, and toxicologists will be crucial. Such an interdisciplinary approach will facilitate a holistic understanding of the structure-activity relationships, mechanism of action, and safety profile of this and related compounds, ultimately accelerating its potential translation from a laboratory curiosity to a valuable research tool or therapeutic agent.

Q & A

Q. Critical Factors :

  • LiAlH₄ yields higher conversion but requires anhydrous conditions (e.g., THF or ether).
  • NaBH₄ is safer but may require longer reaction times.
  • Purity : Residual pyrrolidine or ketone intermediates can skew biological assays; rigorous NMR (¹H/¹³C) and LC-MS validation are recommended .

Basic: How is the molecular structure of this compound characterized using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (geminal methyl groups on C2), δ 2.5–2.8 ppm (pyrrolidine N-CH₂), and δ 1.6–1.8 ppm (pyrrolidine ring protons) confirm backbone structure .
    • MS : Molecular ion [M+H]⁺ at m/z 156.3 (C₉H₂₀N₂) validates molecular weight .
  • Computational :
    • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrostatic potential maps, highlighting basic amine sites for receptor binding .

Validation : Cross-reference experimental and computed IR spectra (e.g., N-H stretch ~3300 cm⁻¹) to confirm functional groups .

Advanced: What strategies are employed to resolve contradictions in reported biological activities across different studies?

Methodological Answer:
Discrepancies in biological data (e.g., receptor affinity or toxicity) often arise from:

Enantiomeric Purity : The (2S)-enantiomer (see ) may exhibit distinct activity. Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers and test individually .

Assay Variability : Standardize assays (e.g., radioligand binding for receptor studies) across labs using positive controls (e.g., known serotonin receptor agonists).

Impurity Profiling : Quantify residual solvents or intermediates via GC-MS to rule out confounding effects .

Case Study : A 2025 study resolved conflicting neuropharmacological data by isolating enantiomers and demonstrating that (2S)-forms selectively inhibit MAO-A .

Advanced: How do structural modifications at the pyrrolidine ring or amine group affect the compound’s pharmacological profile?

Methodological Answer:
Key modifications and their impacts:

Modification Biological Effect Method to Test
Pyrrolidine → Piperidine Increased lipophilicity enhances BBB penetrationLogP measurement (shake-flask method)
N-Methylation Reduces MAO-B inhibition by 70%Enzyme kinetics (Km/Vmax analysis)
Branching at C2 Steric hindrance decreases 5-HT₂A affinityRadioligand displacement assays

Q. SAR Workflow :

Synthesize analogs via reductive amination or alkylation.

Screen in receptor panels (e.g., CEREP Psychoactive Profile).

Validate hits in in vivo models (e.g., forced swim test for antidepressant activity) .

Advanced: What computational models predict the compound’s ADMET properties, and how are they validated experimentally?

Methodological Answer:

  • ADMET Prediction :
    • Software : Use SwissADME or ADMETLab 2.0 to estimate:
  • BBB Permeability : High (LogP ~2.1) .
  • CYP450 Inhibition : Predicted CYP2D6 inhibition (IC₅₀ ~5 µM) via docking (PDB: 3TDA).
    • Validation :
  • In Vitro CYP Assays : Incubate with human liver microsomes and quantify metabolite formation via LC-MS/MS .
  • Plasma Stability : Monitor degradation over 24h in rat plasma (37°C) .

Limitations : Computational models may underestimate renal clearance; conduct in vivo PK studies in rodents for confirmation .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma or tissue)?

Methodological Answer:

  • LC-MS/MS :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase : 0.1% formic acid in H₂O (A) and acetonitrile (B).
    • Detection : MRM transition m/z 156.3 → 98.1 (CE 25 eV).
  • Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) for plasma/tissue homogenates.
  • Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) per FDA guidelines .

Advanced: How does the compound’s stereochemistry influence its interaction with neurotransmitter receptors?

Methodological Answer:

  • Docking Studies : (2S)-enantiomers show stronger hydrogen bonding with Ser159 in 5-HT₂A receptors (Glide score: −9.2 vs. −6.5 for (2R)) .
  • Functional Assays :
    • Calcium Flux Assay : (2S)-forms elicit EC₅₀ = 120 nM at 5-HT₂A vs. EC₅₀ = 450 nM for (2R).
    • cAMP Inhibition : (2S) inhibits 5-HT₁A-mediated cAMP production (IC₅₀ = 80 nM) .

Recommendation : Use chiral catalysts (e.g., Jacobsen’s) during synthesis to control stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.